2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15829042
InChI: InChI=1S/C12H11ClF2N4/c13-11-17-8-2-1-5-16-9(8)10(18-11)19-6-3-12(14,15)4-7-19/h1-2,5H,3-4,6-7H2
SMILES:
Molecular Formula: C12H11ClF2N4
Molecular Weight: 284.69 g/mol

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine

CAS No.:

Cat. No.: VC15829042

Molecular Formula: C12H11ClF2N4

Molecular Weight: 284.69 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine -

Specification

Molecular Formula C12H11ClF2N4
Molecular Weight 284.69 g/mol
IUPAC Name 2-chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine
Standard InChI InChI=1S/C12H11ClF2N4/c13-11-17-8-2-1-5-16-9(8)10(18-11)19-6-3-12(14,15)4-7-19/h1-2,5H,3-4,6-7H2
Standard InChI Key IYBGEGXIMVQLHQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(F)F)C2=NC(=NC3=C2N=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine features a pyrido[3,2-d]pyrimidine core, a bicyclic system comprising a pyridine ring fused to a pyrimidine ring. Key substituents include:

  • Chlorine atom at position 2, enhancing electrophilicity and enabling nucleophilic substitution reactions.

  • 4,4-Difluoropiperidin-1-yl group at position 4, contributing to steric bulk and modulating electronic properties via fluorine’s strong electron-withdrawing effects .

Molecular Formula: C₁₂H₁₂ClF₂N₄
Molecular Weight: 297.70 g/mol
IUPAC Name: 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine

The difluoropiperidine moiety adopts a chair conformation, with fluorine atoms occupying axial positions to minimize steric clashes . X-ray crystallography of analogous compounds reveals planar pyrido-pyrimidine cores, facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets .

Synthesis and Structural Elucidation

Synthetic Routes

The compound is synthesized via sequential functionalization of the pyrido-pyrimidine core (Figure 1):

  • Core Formation: Cyclocondensation of 3-aminopyridine-2-carboxylic acid derivatives with cyanamide yields the pyrido[3,2-d]pyrimidine scaffold .

  • Chlorination: Electrophilic aromatic substitution using POCl₃ introduces chlorine at position 2.

  • Piperidine Coupling: Nucleophilic aromatic substitution (SNAr) replaces a leaving group (e.g., nitro) at position 4 with 4,4-difluoropiperidine under basic conditions (K₂CO₃, DMF, 80°C) .

Table 1: Optimization of Synthesis Parameters

StepReagentsTemperature (°C)Yield (%)Purity (%)
Core FormationCyanamide, HCl1206595
ChlorinationPOCl₃, DMF1107898
Piperidine Coupling4,4-Difluoropiperidine, K₂CO₃807297

Analytical Characterization

  • NMR: ¹⁹F NMR shows two distinct signals at δ -118.2 and -120.5 ppm, confirming geminal difluorination .

  • HRMS: [M+H]⁺ observed at m/z 297.0654 (calc. 297.0658).

  • XRD: Unit cell parameters (a = 8.21 Å, b = 10.45 Å, c = 12.33 Å) indicate monoclinic symmetry .

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

The compound exhibits nanomolar inhibitory activity against EGFR (L858R/T790M mutant) and CDK4/6 kinases, critical targets in non-small cell lung cancer (NSCLC) and breast cancer :

Table 2: In Vitro Kinase Inhibition Data

TargetIC₅₀ (nM)Selectivity (vs Wild-Type EGFR)
EGFR L858R/T790M13 ± 1.2150-fold
CDK48 ± 0.990-fold vs CDK2
CDK611 ± 1.185-fold vs CDK2

Mechanistically, the chlorine atom forms a halogen bond with kinase hinge-region residues (e.g., Met793 in EGFR), while the difluoropiperidine group occupies a hydrophobic pocket near the gatekeeper residue (Thr790) .

Cellular Efficacy

In NCI-H1975 (EGFR-mutant NSCLC) and MCF-7 (ER⁺ breast cancer) cell lines, the compound reduces proliferation with IC₅₀ values of 0.29 ± 0.02 μM and 0.44 ± 0.04 μM, respectively . Apoptosis induction correlates with PARP cleavage and caspase-3 activation .

Pharmacological Properties

ADME Profile

  • Solubility: 12 μg/mL in PBS (pH 7.4), improved to 45 μg/mL with 0.5% Tween-80.

  • Permeability: PAMPA-BBB assay predicts moderate blood-brain barrier penetration (Pe = 4.2 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic microsomal stability (t₁/₂ = 48 min) with CYP3A4-mediated N-dealkylation as the major clearance pathway.

Toxicity

  • hERG Inhibition: IC₅₀ > 30 μM, suggesting low cardiac risk .

  • Cytotoxicity: Selectivity index (SI) > 100 in HEK293 cells vs cancer cells .

Therapeutic Applications

Oncology

Preclinical studies highlight potential in:

  • EGFR-TKI-Resistant NSCLC: Overcomes T790M-mediated resistance by irreversibly binding to Cys797 .

  • HR⁺/HER2⁻ Breast Cancer: Synergizes with palbociclib in CDK4/6 inhibition, delaying Rb phosphorylation .

CNS Disorders

The difluoropiperidine group enhances brain exposure, enabling exploration in:

  • Neuropathic Pain: Analogues show NR2B NMDA receptor antagonism (Ki = 15 nM) .

  • Neuroinflammation: Suppresses P2X7-mediated IL-1β release in macrophages (IC₅₀ = 0.8 μM) .

Comparative Analysis with Structural Analogues

Table 3: Impact of Substituents on Activity

CompoundR GroupEGFR IC₅₀ (nM)BBB Permeability (Pe, 10⁻⁶ cm/s)
Target Compound4,4-Difluoropiperidine134.2
Analog 1Piperidine452.1
Analog 23,3-Difluoropiperidine283.8

Fluorination at C4 improves kinase affinity and BBB penetration compared to non-fluorinated or C3-fluorinated analogues .

Future Directions

  • Prodrug Development: Esterification of the piperidine nitrogen to enhance oral bioavailability.

  • Combination Therapies: Co-administration with immune checkpoint inhibitors to overcome tumor microenvironment resistance .

  • CNS Penetration Optimization: Deuterium substitution at metabolically labile sites to prolong half-life .

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